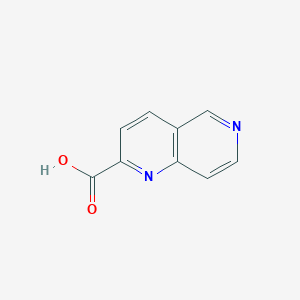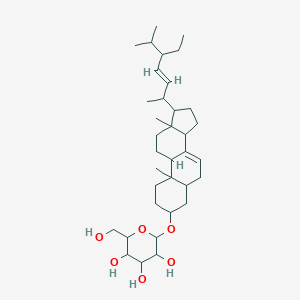
2-Chloro-5-pyridin-3-ylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-pyridin-3-ylpyridine, also known as CP-868,596, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It belongs to the class of compounds known as pyridine derivatives, and its molecular formula is C11H7ClN2.
Mecanismo De Acción
2-Chloro-5-pyridin-3-ylpyridine works by binding to the ATP-binding site of FAK, thereby inhibiting its activity. FAK is a non-receptor tyrosine kinase that is involved in the regulation of cell adhesion, migration, and survival. By inhibiting FAK, 2-Chloro-5-pyridin-3-ylpyridine can induce apoptosis in cancer cells, thereby slowing or stopping tumor growth.
Biochemical and Physiological Effects:
2-Chloro-5-pyridin-3-ylpyridine has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit FAK, it has also been shown to inhibit the activity of other kinases, such as c-Src and Pyk2. It has also been shown to inhibit the proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Chloro-5-pyridin-3-ylpyridine is that it is a small molecule inhibitor, which means that it can easily penetrate cell membranes and reach its target inside the cell. It has also been shown to be effective at inhibiting the activity of FAK in vitro and in vivo. However, one limitation of 2-Chloro-5-pyridin-3-ylpyridine is that it is not selective for FAK, and can also inhibit the activity of other kinases, such as c-Src and Pyk2.
Direcciones Futuras
There are several potential future directions for research on 2-Chloro-5-pyridin-3-ylpyridine. One direction is to develop more selective inhibitors of FAK that do not inhibit the activity of other kinases. Another direction is to investigate the potential use of 2-Chloro-5-pyridin-3-ylpyridine in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, further research is needed to determine the safety and efficacy of 2-Chloro-5-pyridin-3-ylpyridine in clinical trials.
Métodos De Síntesis
The synthesis of 2-Chloro-5-pyridin-3-ylpyridine involves several steps. The starting material is 2-chloropyridine-3-carbaldehyde, which is reacted with aniline to form the corresponding imine. This intermediate is then reduced using sodium borohydride to yield the final product, 2-chloro-5-pyridin-3-ylpyridine.
Aplicaciones Científicas De Investigación
2-Chloro-5-pyridin-3-ylpyridine has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of a protein called focal adhesion kinase (FAK), which is involved in the regulation of cell growth and survival. By inhibiting FAK, 2-Chloro-5-pyridin-3-ylpyridine can induce apoptosis (programmed cell death) in cancer cells, thereby slowing or stopping tumor growth.
Propiedades
Número CAS |
101001-97-2 |
|---|---|
Fórmula molecular |
C10H7ClN2 |
Peso molecular |
190.63 g/mol |
Nombre IUPAC |
2-chloro-5-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H7ClN2/c11-10-4-3-9(7-13-10)8-2-1-5-12-6-8/h1-7H |
Clave InChI |
YCGSHYGAGAYBMU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2=CN=C(C=C2)Cl |
SMILES canónico |
C1=CC(=CN=C1)C2=CN=C(C=C2)Cl |
Sinónimos |
3-(6-chloropyridin-3-yl)pyridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



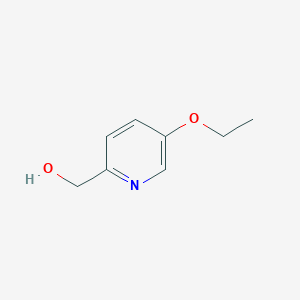
![Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B174208.png)

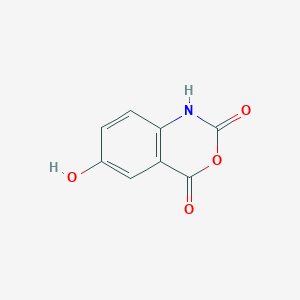

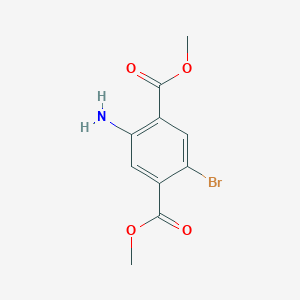

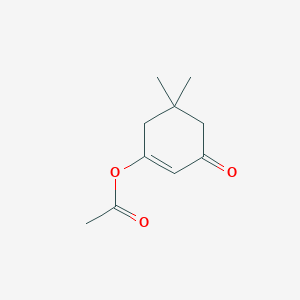
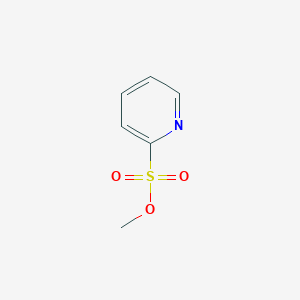

![(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid](/img/structure/B174245.png)

